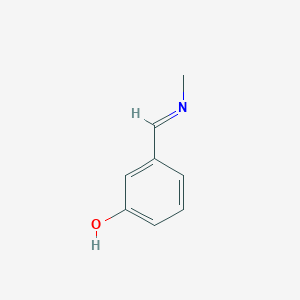

3-(Methylimino-methyl)-phenol

Description

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

3-(methyliminomethyl)phenol |

InChI |

InChI=1S/C8H9NO/c1-9-6-7-3-2-4-8(10)5-7/h2-6,10H,1H3 |

InChI Key |

XTIWTJKURXBPMT-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylimino Methyl Phenol and Its Analogues

Condensation Reactions: Mechanism, Reactants, and Optimization

The cornerstone of 3-(Methylimino-methyl)-phenol synthesis is the condensation reaction, which results in the formation of a carbon-nitrogen double bond, also known as an imine or azomethine group. iitk.ac.inresearchgate.net This transformation is typically achieved by reacting an aldehyde or ketone with a primary amine. tandfonline.com

Aldehyde and Primary Amine Precursors

The synthesis of 3-(Methylimino-methyl)-phenol specifically involves the reaction between 3-hydroxybenzaldehyde (B18108) and methylamine (B109427). 3-hydroxybenzaldehyde serves as the aldehyde precursor, providing the carbonyl group, while methylamine acts as the primary amine precursor. The selection of these precursors is critical as their structure dictates the final product. Analogues of 3-(Methylimino-methyl)-phenol can be synthesized by utilizing substituted phenols or different primary amines.

Reaction Conditions and Solvent Effects in Schiff Base Formation

The formation of Schiff bases is influenced by several factors, including the reaction conditions and the choice of solvent. iitk.ac.in The reaction mechanism proceeds through a two-step process: nucleophilic addition of the primary amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net

The basicity of the amine and steric hindrance at the reaction centers are crucial factors affecting the reaction rate and equilibrium. iitk.ac.in Solvents play a significant role; for instance, polar protic solvents can facilitate the proton transfer steps involved in the mechanism. In some cases, the reaction can be carried out in the absence of a solvent, particularly with microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. primescholars.com

| Factor | Influence on Schiff Base Formation |

| Amine Basicity | Stronger bases are more nucleophilic and tend to react faster. iitk.ac.in |

| Steric Hindrance | Bulky groups on either the amine or the aldehyde can impede the reaction. iitk.ac.in |

| Solvent | Can affect reaction rate and equilibrium by stabilizing intermediates and facilitating proton transfer. iitk.ac.in |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |

| pH | The pH of the reaction medium can influence the protonation state of the reactants and intermediates. |

Catalytic Approaches in Condensation Reactions

Catalysis can significantly enhance the efficiency of Schiff base formation. Both acid and base catalysis are commonly employed. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Base catalysis, on the other hand, can deprotonate the amine, increasing its nucleophilicity.

In some instances, metal ions can act as catalysts, functioning as a template to bring the reactants together in the correct orientation for reaction. rsc.org This "kinetic template effect" can be particularly effective in the synthesis of complex Schiff base ligands. rsc.org

Advanced Synthetic Routes for N-Methyliminomethylphenols

Beyond the direct condensation of aldehydes and amines, other synthetic strategies can be employed for the preparation of N-methyliminomethylphenols and their analogues. These can include:

Transimination: This involves the reaction of a pre-formed imine with a different primary amine, resulting in the exchange of the N-substituent.

Aza-Wittig Reaction: This powerful method allows for the formation of C=N bonds from an iminophosphorane and a carbonyl compound. wikipedia.org

Multi-step Synthetic Sequences: In some cases, the desired phenol (B47542) functionality or other substituents may be introduced through a series of reactions on a precursor molecule. This can involve protection and deprotection steps to ensure regioselectivity. For instance, the synthesis of certain phenol derivatives can be achieved through the demethylation of a corresponding methoxy-substituted compound. encyclopedia.pub

Methodologies for Yield Enhancement and Purity Optimization

Optimizing the yield and purity of 3-(Methylimino-methyl)-phenol and its analogues is a key consideration for practical applications. Several techniques can be employed to achieve this:

Reaction Optimization: Systematic variation of reaction parameters such as temperature, reaction time, and reactant molar ratios can significantly impact the yield. sphinxsai.com Statistical methods like factorial design can be used to efficiently explore the parameter space and identify optimal conditions. sphinxsai.com

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. primescholars.comsphinxsai.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.

Purification Techniques: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.

Chromatography: Techniques such as column chromatography are highly effective for separating compounds with different polarities.

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. tandfonline.com

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Determination: Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.eskit.edu This analysis provides fundamental information, including unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding a molecule's structure-property relationships. uhu-ciqso.esbrynmawr.edu

However, a published single-crystal X-ray diffraction study for 3-(Methylimino-methyl)-phenol could not be located. Consequently, the specific crystal data, such as the crystal system, space group, and unit cell parameters, are not available.

Molecular Conformation and Stereochemistry

Without single-crystal X-ray diffraction data, a definitive experimental determination of the molecular conformation and stereochemistry of 3-(Methylimino-methyl)-phenol in the solid state is not possible. This analysis would typically describe the planarity of the molecule, the torsion angles between the phenyl ring and the imine group, and the configuration (E/Z) of the C=N double bond. For many related Schiff bases, an E configuration is common, often stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net

Analysis of Crystal Packing Motifs

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by various intermolecular forces. Analysis of these packing motifs reveals how molecules self-assemble in the solid state. Due to the lack of crystallographic data for 3-(Methylimino-methyl)-phenol, a description of its specific crystal packing motifs cannot be provided.

Exploration of Intermolecular Interactions

The stability of a crystal structure is governed by a network of intermolecular interactions. While theoretical predictions can be made, a precise experimental description requires crystallographic data.

In related phenol-imine compounds, hydrogen bonding is a dominant interaction. nih.govmq.edu.au Typically, a strong intramolecular O—H⋯N hydrogen bond is observed, which forms a six-membered pseudo-ring and stabilizes the molecular conformation. nih.govnih.gov Intermolecular hydrogen bonds, such as C—H⋯O or O—H⋯O, often link adjacent molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netmq.edu.au Without experimental data for 3-(Methylimino-methyl)-phenol, the specific distances, angles, and patterns of its hydrogen bonding network remain undetermined.

Aromatic rings in Schiff base compounds frequently engage in π-π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or parallel-displaced manner. researchgate.netnih.gov These interactions, along with other weak non-covalent forces, play a crucial role in the stabilization of the crystal structure. nih.govmq.edu.au The specific geometry of these interactions, such as centroid-to-centroid distances, can only be determined through X-ray diffraction analysis, which is not available for 3-(Methylimino-methyl)-phenol.

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-(Methylimino-methyl)-phenol in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides precise information about the electronic environment of the hydrogen atoms in the molecule. For 3-(Methylimino-methyl)-phenol, distinct signals are expected for the phenolic, imine, aromatic, and methyl protons.

The protons of the methyl group attached to the imine nitrogen (-N-CH₃) are expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal would typically appear in the δ 3.0-3.5 ppm range. The four aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between δ 6.8 and 7.8 ppm, consistent with a 1,3-disubstituted aromatic system. semanticscholar.org

Table 1: Expected ¹H NMR Chemical Shifts for 3-(Methylimino-methyl)-phenol

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic (-OH) | ~5.5 - 10.0 | Broad Singlet |

| Imine (-CH=N-) | ~8.0 - 8.9 | Singlet |

| Aromatic (Ar-H) | ~6.8 - 7.8 | Multiplet |

| Methyl (-N-CH₃) | ~3.0 - 3.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 3-(Methylimino-methyl)-phenol gives a distinct signal.

The imine carbon (C=N) is particularly diagnostic, appearing significantly downfield in the range of δ 150-165 ppm. Studies on similar Schiff bases report the azomethine carbon signal appearing between 150.67-150.75 ppm. researchgate.net The carbon atom of the phenolic group (C-OH) is also found in the downfield region, typically around δ 155-160 ppm. The remaining four carbons of the aromatic ring will resonate in the δ 110-140 ppm region. The carbon atom of the methyl group (-N-CH₃) will be found in the most upfield region of the spectrum, typically between δ 30-45 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-(Methylimino-methyl)-phenol

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imine (-C=N-) | 150 - 165 |

| Phenolic (Ar C-OH) | 155 - 160 |

| Aromatic (Ar-C) | 110 - 140 |

| Methyl (-N-CH₃) | 30 - 45 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the key functional groups present in 3-(Methylimino-methyl)-phenol by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence for the formation of the Schiff base by showing the characteristic absorption band of the imine group and the disappearance of the precursor aldehyde's carbonyl stretch.

A crucial absorption band in the spectrum is the C=N stretching vibration of the imine group, which typically appears in the 1600-1650 cm⁻¹ region. For a related Schiff base derived from 3-hydroxybenzaldehyde (B18108), this band was observed at 1551 cm⁻¹. semanticscholar.org Another significant feature is the broad absorption band corresponding to the O-H stretching of the phenolic group, which is generally found in the range of 3200-3600 cm⁻¹. semanticscholar.orgscirj.org The presence of aromatic C-H stretching vibrations is indicated by bands appearing just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. semanticscholar.orgnih.gov The C-O stretching of the phenol (B47542) group typically gives rise to a strong band around 1200-1300 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for 3-(Methylimino-methyl)-phenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imine C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. The C=N imine stretch is Raman active and would be expected in a similar region to the IR absorption, around 1600-1650 cm⁻¹. Raman spectroscopy is also effective for monitoring the formation of imines from carbonyl compounds. researchgate.nethanyang.ac.kr The aromatic ring vibrations, particularly the ring breathing modes, typically give strong signals in the Raman spectrum. For the precursor 3-hydroxybenzaldehyde, a Raman spectrum is available, which can serve as a reference for the aromatic portions of the molecule. spectrabase.com

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Visible spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of 3-(Methylimino-methyl)-phenol is characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the imine group.

Typically, Schiff bases of this type exhibit strong absorption bands in the UV region. Two main absorption bands are generally observed. The first, at shorter wavelengths (around 250-280 nm), is attributed to the π → π* transitions within the benzene ring. scirj.org A second band at longer wavelengths (around 310-370 nm) corresponds to n → π* transitions of the azomethine (C=N) group, often overlapping with further π → π* transitions of the conjugated system. nih.govorientjchem.org The exact position and intensity of these bands can be influenced by the solvent polarity. For example, studies on similar Schiff bases show absorption bands in the 310-370 nm range due to the n→π* transition of the imine group. orientjchem.org

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 3-(Methylimino-methyl)-phenol

| Transition | Associated Group | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π | Aromatic Ring | ~250 - 280 |

| n → π / π → π* | Imine Group / Conjugated System | ~310 - 370 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the determination of the molecular weight and the elucidation of the structural fragments of a molecule. For 3-(Methylimino-methyl)-phenol, which is formed from the condensation reaction of 3-hydroxybenzaldehyde and methylamine (B109427), mass spectrometric analysis provides definitive evidence of its formation and offers insights into its chemical stability.

While a specific, publicly available mass spectrum for 3-(Methylimino-methyl)-phenol is not widely documented in peer-reviewed literature, the expected fragmentation pattern can be inferred from the analysis of similar Schiff bases and related phenolic compounds. The molecular ion peak (M⁺) for 3-(Methylimino-methyl)-phenol would correspond to its molecular weight. The fragmentation of this molecular ion under electron ionization (EI) would likely proceed through several key pathways, providing a characteristic fingerprint.

Expected Fragmentation Pathways:

The primary fragmentation of the molecular ion of 3-(Methylimino-methyl)-phenol would likely involve cleavages at the C-N and C=N bonds, as well as transformations involving the phenolic ring. The stability of the resulting fragments, particularly those stabilized by the aromatic ring, would dictate the major peaks observed in the mass spectrum.

A hypothetical fragmentation pattern could include the loss of a methyl radical (•CH₃) from the imine nitrogen, leading to a significant [M-15]⁺ fragment. Cleavage of the entire methylamino group could also occur. The presence of the phenolic hydroxyl group and the aromatic ring would likely lead to characteristic fragments arising from ring cleavage or rearrangement, similar to what is observed in the mass spectrum of phenol itself.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance like 3-(Methylimino-methyl)-phenol.

The molecular formula for 3-(Methylimino-methyl)-phenol is C₈H₉NO. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. This theoretical data is then compared with the experimental values obtained from elemental analysis instrumentation. A close correlation between the theoretical and experimental data provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 1: Theoretical Elemental Composition of 3-(Methylimino-methyl)-phenol (C₈H₉NO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 71.08 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.37 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.84 |

| Total | 135.16 | 100.00 |

Experimental data from the analysis of a purified sample of 3-(Methylimino-methyl)-phenol would be expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error, to be considered a successful confirmation of the compound's elemental composition.

Quantum Chemical and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying phenolic Schiff bases. Methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly employed to model these systems, providing reliable predictions of their geometry, electronic characteristics, and spectroscopic features. nih.gov

The first step in a computational study is typically geometry optimization, which locates the most stable three-dimensional arrangement of atoms in the molecule—its minimum energy structure. For 3-(Methylimino-methyl)-phenol, this process reveals crucial structural parameters. The molecule consists of a phenol (B47542) ring and a methyl-substituted imine group (-CH=N-CH₃).

Due to the C=N double bond, the molecule can exist in different isomeric forms, primarily the E (trans) and Z (cis) configurations. Computational studies on analogous Schiff bases show that the E configuration is generally more stable. nih.gov A key feature identified through geometry optimization is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine group (O-H···N). nih.gov This interaction imparts significant stability to the molecule, leading to a planar, six-membered ring-like structure. The planarity facilitates electron delocalization across the molecule.

Conformational energy profiling, which maps the energy of the molecule as a function of specific dihedral angles, can further elucidate the rotational barriers and identify the most stable conformers. For this molecule, the primary conformational flexibility would involve the rotation around the C-C bond connecting the phenyl ring to the imine group and the N-C bond of the methyl group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In 3-(Methylimino-methyl)-phenol and similar compounds, the HOMO is typically localized over the phenol ring and the nitrogen atom, reflecting the electron-donating nature of these moieties. The LUMO is usually distributed across the imine bond and the aromatic ring. DFT calculations allow for the precise calculation of these orbital energies and the resulting energy gap.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Phenolic Schiff Bases

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

|---|---|---|---|---|

| (E)-2-nitro-4-[(phenylimino)methyl]phenol | -6.58 | -2.71 | 3.87 | B3LYP/6-311+G(d,p) |

Data sourced from studies on analogous compounds to illustrate typical values. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen and nitrogen atoms. researchgate.netnih.gov

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. In 3-(Methylimino-methyl)-phenol, the phenolic hydrogen is the most positive region. researchgate.net

Green Regions : Represent neutral or near-zero potential. nih.gov

For 3-(Methylimino-methyl)-phenol, the MEP map would show the most negative potential (red) localized around the phenolic oxygen and imine nitrogen atoms, confirming their roles as primary sites for hydrogen bonding and electrophilic interaction. The phenolic hydrogen atom would appear as the most positive (blue) region, highlighting its acidic nature.

The electronic and reactive properties of 3-(Methylimino-methyl)-phenol can be further quantified using global reactivity descriptors derived from DFT calculations. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity.

One-electron oxidation processes in similar hydrogen-bonded phenols have been shown to involve a concerted proton-coupled electron transfer (CPET), where the electron is removed from the phenol and the phenolic proton transfers to the adjacent base (the imine nitrogen) in a single step. nih.govnih.gov Analysis methods like Natural Bond Orbital (NBO) can be used to study intramolecular charge transfer. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. In 3-(Methylimino-methyl)-phenol, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π* orbitals of the aromatic ring and the C=N bond, which stabilizes the molecule.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nist.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to experimental FT-IR and Raman spectra. This correlation allows for the confident assignment of observed spectral bands to specific molecular vibrations. nih.gov

For 3-(Methylimino-methyl)-phenol, key vibrational modes include:

O-H Stretching : This appears as a broad band, typically at lower frequencies than a free O-H group, due to the strong intramolecular hydrogen bonding.

C=N Stretching : The imine stretch is a characteristic peak for Schiff bases.

C-H Stretching : Aromatic and aliphatic (methyl) C-H stretching vibrations.

Aromatic Ring Vibrations : C=C stretching modes within the phenyl ring.

Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a simplified theoretical model. To correct this, the computed frequencies are typically scaled by an empirical scaling factor, which improves the agreement with experimental data.

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Phenolic Schiff Base Core Structures

| Vibrational Mode | Calculated (Scaled) | Typical Experimental Range |

|---|---|---|

| O-H Stretch (H-bonded) | ~3000-3200 | ~3000-3250 (broad) |

| Aromatic C-H Stretch | ~3050-3100 | ~3040-3100 |

| Aliphatic C-H Stretch | ~2900-2980 | ~2910-2990 |

| C=N Imine Stretch | ~1610-1630 | ~1615-1635 |

Data represents typical values observed in computational and experimental studies of analogous compounds. nih.gov

Electronic Structure Characterization

Tautomerism and Intramolecular Proton Transfer Mechanisms

The structure of 3-(Methylimino-methyl)-phenol, a Schiff base, allows for interesting tautomeric equilibria and proton transfer dynamics, which have been the subject of extensive theoretical investigation. These studies are crucial for understanding its chemical reactivity and photophysical properties.

Exploration of Phenol-Imine (O–H⋯N) Tautomeric Equilibria

The 3-(Methylimino-methyl)-phenol molecule primarily exists in a dynamic equilibrium between two tautomeric forms: the phenol-imine form (also known as the enol-imine form) and the keto-amine form (or keto-enamine). quora.comresearchgate.net The phenol-imine tautomer features a hydroxyl group (-OH) on the phenolic ring, while the keto-amine form is characterized by a ketone group (C=O) in the ring and an amine group (-NH) in the side chain.

The stability of these tautomers is dictated by several factors, including the solvent environment and the electronic nature of substituents on the aromatic ring. In most cases, the phenol-imine form is significantly more stable due to the aromaticity of the benzene (B151609) ring. quora.com This stability is further enhanced by the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom (O–H⋯N). researchgate.netnih.gov This interaction creates a six-membered pseudo-ring, which contributes to the planarity and stability of the molecule.

The equilibrium can be represented as: Phenol-Imine (more stable) ⇌ Keto-Amine (less stable)

While phenol itself exhibits keto-enol tautomerism, the equilibrium heavily favors the enol form, with an equilibrium constant for enolisation around 10⁻¹³. quora.com In Schiff bases like 3-(Methylimino-methyl)-phenol, the presence of the imine nitrogen as a proton acceptor facilitates the proton transfer, but the aromatic stabilization of the phenol form remains the dominant factor in the ground state.

Potential Energy Surface (PES) Scans for Proton Transfer Barriers and Dynamics

To quantify the dynamics of the intramolecular proton transfer, theoretical chemists employ Potential Energy Surface (PES) scans. emory.edusciepub.com A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. emory.edu For the proton transfer in 3-(Methylimino-methyl)-phenol, the PES is typically calculated along the reaction coordinate, which involves the stretching of the O-H bond and the formation of the N-H bond.

These calculations help determine the energy barrier for the proton transfer from the phenol-imine tautomer to the keto-amine tautomer. The transition state on the PES represents the highest energy point along the minimum energy path between the two tautomers. sciepub.com Studies on similar phenol-amine complexes show that the energy barrier in the electronic ground state is typically significant, preventing spontaneous proton transfer. nih.gov The height of this barrier is crucial as it dictates the rate of the tautomerization reaction.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate these energy profiles. nih.gov The results of such calculations provide a detailed picture of the proton transfer dynamics.

Table 1: Illustrative Calculated Energy Profile for Ground-State Intramolecular Proton Transfer

| Parameter | Energy Value (kcal/mol) | Description |

| Relative Energy of Phenol-Imine Tautomer | 0.0 | The most stable ground-state conformer. |

| Energy of Transition State (TS) | 8 - 15 | Represents the energy barrier for the O-H bond breaking and N-H bond formation. |

| Relative Energy of Keto-Amine Tautomer | 5 - 10 | The less stable tautomer, existing as a local minimum on the PES. |

Note: The values presented are representative based on studies of similar Schiff bases and can vary depending on the computational method and basis set used.

Theoretical Investigations of Photoinduced Isomerization

Upon absorption of light, 3-(Methylimino-methyl)-phenol can undergo photoisomerization, a process critical for its potential applications in molecular switches and photochromic materials. nih.govaip.org Theoretical investigations, including on-the-fly dynamical simulations, have elucidated the complex mechanisms involved. nih.gov

The process often begins with an ultrafast excited-state intramolecular proton transfer (ESIPT). aip.org After photoexcitation to the first excited singlet state (S₁), the energy barrier for proton transfer is significantly lowered or vanishes entirely, leading to the rapid transfer of the proton from the oxygen to the nitrogen atom. This creates an excited keto-amine tautomer. nih.govaip.org

Following the ESIPT, the molecule can relax to the ground state (S₀) through several pathways. One common pathway involves twisting motions around the C=N or C-C bonds, leading to different isomers. nih.gov These relaxation pathways often involve passing through conical intersections, which are points on the PES where the S₁ and S₀ states become degenerate, facilitating efficient non-radiative decay back to the ground state. nih.gov For some Schiff bases, the primary deactivation channel is a twisting motion around the C=N bridge, while the ESIPT channel may be a minor pathway. nih.gov

Photoexcitation: Phenol-Imine (S₀) + hν → Phenol-Imine (S₁)

ESIPT: Phenol-Imine (S₁) → Keto-Amine (S₁)

Isomerization/Decay: Keto-Amine (S₁) → Isomers (S₀) via twisting and conical intersections.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent effects, and vibrational motions of 3-(Methylimino-methyl)-phenol that are not accessible from static quantum chemical calculations. rsc.orgnih.gov

For this molecule, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the rotational barriers around single bonds and identify the most populated conformations in different environments.

Study Hydrogen Bond Dynamics: Investigate the fluctuations in the O-H···N hydrogen bond length and angle over time, providing a measure of its strength and persistence.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how interactions with the solvent (e.g., water, ethanol) affect the tautomeric equilibrium and the dynamics of proton transfer. nih.gov For instance, polar solvents might stabilize the more polar keto-amine form, shifting the equilibrium.

MD simulations on organic molecular crystals have shown that while these methods generally reproduce molecular and crystal structures well, care must be taken in interpreting quantitative results, as they can be sensitive to the choice of force field. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Schiff bases, particularly those with donor-π-acceptor structures, are known to exhibit significant non-linear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. researchgate.netresearchgate.net The 3-(Methylimino-methyl)-phenol molecule possesses a hydroxyl group (donor) and an imine group (acceptor) connected by a π-conjugated system, which is a key feature for NLO activity. jhuapl.edu

Theoretical calculations are instrumental in predicting and understanding the NLO response of these molecules. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the key NLO parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO properties like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

Studies on structurally similar Schiff bases have shown that their NLO properties are highly sensitive to the solvent environment. researchgate.netresearchgate.net The first hyperpolarizability (β) often increases in more polar solvents. A small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also indicative of a good NLO response. researchgate.net

Table 2: Representative Calculated NLO Properties for a Structurally Similar Schiff Base in Different Media

| Property | Vacuum | Cyclohexane | Ethanol (B145695) |

| Dipole Moment, μ (Debye) | 4.30 | 5.30 | 6.30 |

| Polarizability, α (a.u.) | 170 | 180 | 185 |

| First Hyperpolarizability, β (a.u.) | 750 | 1050 | 1400 |

| Second Hyperpolarizability, γ (x 10³ a.u.) | 85 | 95 | 110 |

Note: These data are illustrative and based on findings for related nitro-substituted phenol-imine compounds, which are known for strong NLO responses. researchgate.net The values are calculated at the ωB97X-D/6-311++G(d,p) level of theory.

Coordination Chemistry of 3 Methylimino Methyl Phenol Derived Ligands

Design and Synthesis of Metal-Binding Ligands and their Derivatives

The design of metal-binding ligands derived from 3-(Methylimino-methyl)-phenol is centered on creating molecules with specific coordination properties. These ligands are typically synthesized through a condensation reaction between a salicylaldehyde (B1680747) derivative and a primary amine. This straightforward synthetic route allows for a wide variety of derivatives to be prepared by modifying the substituents on either the phenolic ring or the imino group.

The fundamental structure of 3-(Methylimino-methyl)-phenol provides an N,O-donor set, which is a common feature in many effective chelating agents. The synthesis generally involves refluxing equimolar amounts of the corresponding aldehyde and amine in a suitable solvent, such as ethanol (B145695) or methanol. The resulting Schiff base ligand can then be isolated as a crystalline solid. The versatility of this synthetic approach enables the fine-tuning of the ligand's electronic and steric properties to influence the coordination geometry and reactivity of the resulting metal complexes.

Preparation and Structural Elucidation of Metal Complexes

The preparation of metal complexes with 3-(Methylimino-methyl)-phenol-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final structure of the complex.

The stoichiometry of the resulting metal complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The specific ratio often depends on the coordination number of the metal ion and the denticity of the ligand. For instance, a bidentate ligand like 3-(Methylimino-methyl)-phenol can form complexes with different geometries depending on the metal center.

The coordination geometry around the metal ion is influenced by several factors, including the nature of the metal ion, the ligand framework, and the presence of any co-ligands. Common geometries observed for complexes with similar Schiff base ligands include octahedral, tetrahedral, and square planar. For example, in some reported complexes with analogous ligands, octahedral geometry is common for transition metal ions like Co(II) and Ni(II). In some cases, the ligand can act as a bridging unit, leading to the formation of polynuclear complexes.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral, Tetrahedral |

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Mn(III) | 1:2 | Octahedral |

| Au(I)/Au(III) | 1:2 | 5-coordinate |

This table presents typical coordination geometries observed for various metal ions with Schiff base ligands similar to 3-(Methylimino-methyl)-phenol.

Spectroscopic techniques are crucial for elucidating the structure of metal complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed to confirm the coordination of the ligand to the metal ion.

In the IR spectrum of the free ligand, a characteristic band corresponding to the azomethine group (C=N) is observed. Upon coordination to a metal ion, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination. Similarly, the phenolic O-H stretching vibration, present in the free ligand, disappears in the spectrum of the complex, and a new band corresponding to the M-O bond may appear at lower frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the free ligands typically show bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear in the visible region. These shifts provide insights into the electronic environment of the metal center.

| Spectroscopic Technique | Key Observational Shift upon Complexation |

| Infrared (IR) Spectroscopy | Shift in the ν(C=N) stretching frequency. Disappearance of the ν(O-H) band. Appearance of new bands corresponding to ν(M-N) and ν(M-O). |

| UV-Visible (UV-Vis) Spectroscopy | Shift in intraligand (π→π, n→π) transition bands. Appearance of new d-d transition and/or charge transfer bands. |

This table summarizes the key spectroscopic shifts observed upon the complexation of Schiff base ligands.

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of metal centers in complexes. These measurements can help determine the number of unpaired electrons, which in turn provides information about the oxidation state and coordination geometry of the metal ion. For example, a Co(II) complex with an octahedral geometry is expected to have a magnetic moment corresponding to three unpaired electrons.

The magnetic properties of polynuclear complexes can reveal the nature of the magnetic exchange interactions between the metal centers. These interactions can be ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). The study of these magnetic properties is crucial for the development of new magnetic materials.

| Metal Complex Type | Magnetic Property | Implication for Electronic Structure |

| Mononuclear Paramagnetic | Magnetic moment corresponds to the number of unpaired electrons | Provides information on oxidation state and spin state of the metal ion. |

| Polynuclear | Ferromagnetic or antiferromagnetic coupling | Indicates magnetic exchange interactions between metal centers. |

This table outlines the relationship between the magnetic properties and the electronic structure of metal complexes.

Computational Modeling of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying metal-ligand interactions. DFT calculations can be used to optimize the geometry of the complexes, providing theoretical structures that can be compared with experimental data from X-ray crystallography.

Furthermore, computational modeling can provide insights into the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the bonding between the ligand and the metal ion and for predicting the reactivity of the complex. DFT can also be used to simulate spectroscopic

Advanced Research Applications in Catalysis and Functional Materials Science

Catalytic Applications of 3-(Methylimino-methyl)-phenol Derivatives

Derivatives of 3-(Methylimino-methyl)-phenol, particularly Schiff bases formed from the condensation of 3-hydroxybenzaldehyde (B18108) with various primary amines, are extensively utilized in catalysis. Their ability to form stable complexes with a wide range of transition metals is a key attribute.

Schiff base derivatives of 3-(Methylimino-methyl)-phenol are excellent ligands in homogeneous catalysis due to the presence of nitrogen and oxygen donor atoms that can coordinate with metal ions. nih.govnih.gov These ligands form stable transition metal complexes that are effective catalysts for a variety of organic transformations. mostwiedzy.plepfl.chresearchgate.netresearchgate.net The electronic and steric properties of the Schiff base ligand can be readily tuned by modifying the amine and aldehyde precursors, which in turn influences the catalytic activity and selectivity of the resulting metal complex. epfl.ch

For instance, manganese(III) complexes with tetradentate Schiff-base ligands derived from substituted 2-hydroxybenzaldehydes have been shown to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These complexes operate under mild conditions and demonstrate the versatility of Schiff base ligands in activating metal centers for oxidation reactions. nih.gov Similarly, nickel complexes with pincer-type bis(amino)amide ligands have proven to be excellent catalysts for the cross-coupling of non-activated alkyl halides with Grignard reagents, showcasing the potential of nitrogen- and oxygen-containing ligands in facilitating challenging C-C bond formations. epfl.ch The ProPhenol ligand system, which shares structural similarities with derivatives of 3-(Methylimino-methyl)-phenol, spontaneously forms chiral dinuclear metal complexes with reagents like diethylzinc (B1219324) (Et₂Zn) and dibutylmagnesium (B73119) (Bu₂Mg). These complexes act as bifunctional catalysts, with a Lewis acidic site to activate an electrophile and a Brønsted basic site to deprotonate a pronucleophile, enabling a wide range of asymmetric additions. nih.gov

Table 1: Examples of Homogeneous Catalytic Applications of Phenolic Schiff Base Metal Complexes

| Catalyst Type | Reaction | Substrate(s) | Key Findings |

| Manganese(III) Schiff Base Complexes | Aerobic Oxidation | 2-aminophenol, 3,5-di-tert-butylcatechol | Effective catalysis for oxidation to 2-aminophenoxazin-3-one and 3,5-di-tert-butylquinone, respectively. nih.gov |

| Nickel Pincer Complexes | Cross-Coupling | Non-activated alkyl halides and Grignard reagents | High catalytic activity and broad functional group tolerance in C-C bond formation. epfl.ch |

| Zinc-ProPhenol Complexes | Direct Aldol Reaction | Acetophenones, methyl ynones, acetone, etc. | High yields and stereoselectivities in various asymmetric addition reactions. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. chemmethod.com To overcome this, derivatives of 3-(Methylimino-methyl)-phenol, in the form of Schiff base metal complexes, have been immobilized on solid supports to create heterogeneous catalysts. jcsp.org.pkacs.orgrsc.orgrsc.org This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous systems. chemmethod.comrsc.org

Common solid supports include graphene oxide, silica (B1680970) (SiO₂), and mixed oxides like SiO₂–Al₂O₃. jcsp.org.pkacs.org For example, a manganese Schiff base complex immobilized on graphene oxide (Salen Mn-GO) has been successfully used for the epoxidation of styrene, demonstrating excellent catalytic activity and reusability. jcsp.org.pk In another application, Schiff base ligands immobilized on a nanosized SiO₂–Al₂O₃ mixed oxide have been effective for the removal of heavy metal ions from aqueous solutions, showcasing their potential in environmental catalysis. acs.org The immobilization is often achieved through covalent bonding, ensuring the stability of the catalytic species on the support. jcsp.org.pk The heterogenization of these catalysts not only facilitates their recovery and reuse but can also enhance their stability and performance in some cases. rsc.orgrsc.org

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and derivatives of 3-(Methylimino-methyl)-phenol have been explored in this context. researchgate.netyoutube.com The phenolic hydroxyl group can act as a directing group in metal-catalyzed ortho-C-H functionalization reactions, guiding the catalyst to a specific position on the aromatic ring. researchgate.netrsc.org Transition-metal-catalyzed C-H functionalization has emerged as a potent tool for increasing molecular complexity from simple phenol (B47542) precursors. researchgate.netrsc.org For instance, the combination of ruthenium and photoredox catalysis has enabled the ortho-olefination of phenols. nih.gov While direct C-H functionalization of the parent 3-(Methylimino-methyl)-phenol is not explicitly detailed in the provided context, the principles of phenol-directed C-H activation are highly relevant to its derivatives. researchgate.net Copper-catalyzed ortho-aminomethylation of phenols with aniline (B41778) derivatives is another example of a C-H functionalization reaction where the phenolic scaffold plays a crucial role. mdpi.com

In the realm of olefination reactions, which are fundamental for the formation of carbon-carbon double bonds, the direct involvement of 3-(Methylimino-methyl)-phenol derivatives as catalysts is less commonly reported in the provided search results. However, the broader field of transition metal catalysis, where Schiff base ligands are prominent, encompasses various olefination methods. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The phenolic scaffold present in 3-(Methylimino-methyl)-phenol and its derivatives is susceptible to various enzymatic transformations, with O-demethylation being a notable example. acs.orgresearchgate.netnih.govfrontiersin.org O-demethylation of aryl methyl ethers is a crucial reaction for deprotecting phenol functionalities and is often a key step in the metabolism and biosynthesis of many natural products. acs.orgresearchgate.net

Enzymes such as cytochrome P450 monooxygenases, peroxygenases, and cobalamin-dependent methyltransferases can catalyze the O-demethylation of phenolic compounds. acs.orgfrontiersin.org For example, a cobalamin-dependent veratrol-O-demethylase (vdmB) has been used for the oxygen-independent demethylation of various aryl methyl ethers. acs.org This biocatalytic approach avoids the use of harsh chemical reagents and can exhibit high regioselectivity. acs.orgresearchgate.net Fungal O-demethylases have also been identified and are involved in the degradation of lignin, a complex polymer rich in phenolic structures. researchgate.netnih.gov The enzymatic demethylation of Kraft lignin, for instance, can be detected by the formation of catechol structures that complex with ferric ions. nih.gov These biocatalytic systems highlight the potential for enzymatic modification of the phenolic group in derivatives of 3-(Methylimino-methyl)-phenol, which could be leveraged for synthetic or biodegradation purposes.

Contributions to Functional Materials Science

The π-conjugated system and the presence of donor and acceptor groups in derivatives of 3-(Methylimino-methyl)-phenol make them attractive candidates for applications in functional materials science, particularly in the field of nonlinear optics.

Nonlinear optical (NLO) materials are essential for a wide range of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. acs.orgnih.gov Schiff bases, such as derivatives of 3-(Methylimino-methyl)-phenol, have been extensively studied for their third-order NLO properties. acs.orgnih.govresearchgate.netnih.govresearchgate.net These properties arise from the interaction of the material with intense laser light, leading to changes in its refractive index and absorption coefficient. acs.orgnih.gov

A study on two Schiff bases, 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP), which are direct derivatives of the core compound, has provided valuable insights into their NLO properties. researchgate.net The electronic absorption properties of these compounds, studied by UV-Visible spectrophotometry, revealed a low-energy absorption, indicating a small band gap, which is a desirable feature for NLO materials. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to understand their excited-state properties and predict their NLO response. researchgate.net The third-order NLO susceptibility (χ⁽³⁾) is a key parameter that quantifies the NLO response of a material. ucf.eduelsevierpure.com The magnitude of χ⁽³⁾ can be influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the polarity of the solvent. acs.orgresearchgate.net

Table 2: Calculated Nonlinear Optical Properties of 3-(Imino-methyl)-phenol Derivatives

| Compound | Dipole Moment (μ) in Ethanol (B145695) (Debye) | Polarizability (α) in Ethanol (esu) | First Hyperpolarizability (β_tot) in Ethanol (esu) | Second Hyperpolarizability (γ) in Ethanol (esu) |

| MMP | 4.63 | 1.81 x 10⁻²³ | 8.66 x 10⁻³⁰ | 6.75 x 10⁻³⁵ |

| DMP | 5.68 | 1.95 x 10⁻²³ | 11.08 x 10⁻³⁰ | 9.07 x 10⁻³⁵ |

Data sourced from a computational study on 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP). researchgate.net This table is for illustrative purposes.

The results indicate that these Schiff base derivatives possess significant NLO properties, making them promising candidates for the development of advanced optical materials. acs.orgresearchgate.net The ability to tune these properties through synthetic modifications opens up avenues for designing materials with tailored NLO responses for specific applications. acs.orgnih.gov

Precursors for Polymer Science and Macromolecular Engineering

The compound 3-(Methylimino-methyl)-phenol holds considerable potential as a monomeric building block in the field of polymer science and macromolecular engineering. Its utility stems from the presence of two key functional groups: the phenolic hydroxyl (-OH) group and the imine (-CH=N-) linkage. These groups provide distinct pathways for polymerization and for imbuing the resulting polymers with specific functionalities. cdnsciencepub.comresearchgate.net

The phenolic moiety allows 3-(Methylimino-methyl)-phenol to participate in polymerization reactions analogous to those of other phenolic compounds. researchgate.net For instance, it can undergo oxidative polycondensation, a method used for polymerizing 3-hydroxybenzaldehyde, to form polymers with phenylene units. scispace.com This process can be catalyzed by enzymes like peroxidases, offering an environmentally benign route to biocompatible and functional polymers. cdnsciencepub.comsci-hub.se Such phenolic polymers are noted for their high thermal stability and antioxidant properties, which are often superior to their monomeric precursors. cdnsciencepub.comresearchgate.net

Furthermore, the imine group within the monomer can be leveraged to create polymers with unique characteristics. Poly(azomethine)s, which are polymers containing the C=N bond in their backbone, are known for their thermal stability, semiconducting properties, and optical and electronic activities. researchgate.net The nitrogen atom in the imine group can also act as a coordination site for metal ions, allowing for the creation of metallopolymers with catalytic or magnetic properties. nih.govacs.org The incorporation of 3-(Methylimino-methyl)-phenol into polymer chains could thus lead to materials with a combination of these desirable traits. The imine linkage can also serve as a pH-responsive element within a polymer, as it is susceptible to hydrolysis under acidic conditions, enabling the design of "smart" materials that respond to environmental stimuli. rsc.orgmasterorganicchemistry.com

Table 1: Potential Polymerization Pathways for 3-(Methylimino-methyl)-phenol

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Oxidative Polycondensation | Phenolic -OH | Phenolic Polymer | High thermal stability, antioxidant activity cdnsciencepub.comscispace.com |

| Polycondensation | Phenolic -OH, Imine-CH=N- | Poly(azomethine) / Phenolic Resin | Thermal stability, conductivity, optical properties researchgate.net |

| Enzymatic Polymerization | Phenolic -OH | Biocompatible Phenolic Polymer | Antioxidant, functional material applications cdnsciencepub.comsci-hub.se |

| Ring-Opening Polymerization (of derived benzoxazines) | Phenolic -OH (after conversion) | Polybenzoxazine | High-performance thermoset, thermal stability acs.org |

Role as Synthetic Intermediates for Complex Organic Molecules

Beyond polymer science, 3-(Methylimino-methyl)-phenol is a valuable synthetic intermediate for the construction of complex organic molecules. Schiff bases, in general, are recognized as versatile building blocks in organic synthesis due to the reactivity of the azomethine group. nih.govgsconlinepress.com

The C=N double bond in 3-(Methylimino-methyl)-phenol is the primary site of reactivity. It can undergo a variety of transformations to introduce complexity and build new molecular scaffolds. One of the most common reactions is reduction, typically using a hydride source like sodium borohydride (B1222165), to convert the imine into a secondary amine, yielding 3-((methylamino)methyl)phenol. masterorganicchemistry.com This transformation is a key step in reductive amination processes.

The imine group also acts as an electrophile, susceptible to nucleophilic attack at the carbon atom. This allows for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form new carbon-carbon bonds, leading to more complex amine structures. redalyc.org Furthermore, the imine can participate in cycloaddition reactions, serving as a dienophile or an aza-diene, which are powerful methods for constructing nitrogen-containing heterocyclic rings—structures that are prevalent in pharmaceuticals and natural products. redalyc.org

The phenolic hydroxyl group adds another layer of synthetic utility. It can be used as a handle for further modifications, such as etherification reactions, to link the molecule to other aromatic systems. nih.gov The interplay between the phenol and imine functionalities allows for sequential or one-pot reactions to rapidly build molecular complexity. For instance, the phenol can direct ortho-lithiation or other electrophilic aromatic substitutions, while the imine remains as a latent reactive site or a directing group. This dual functionality makes 3-(Methylimino-methyl)-phenol a strategic starting material for synthesizing a wide array of more complex, biologically relevant molecules and ligands for coordination chemistry. gsconlinepress.comamazonaws.com

Table 2: Key Synthetic Transformations of 3-(Methylimino-methyl)-phenol as an Intermediate

| Reaction Type | Reactive Site | Product Class | Significance |

|---|---|---|---|

| Reduction (e.g., with NaBH₄) | Imine C=N | Secondary Amines | Access to amino-phenol derivatives masterorganicchemistry.com |

| Nucleophilic Addition | Imine Carbon | Substituted Amines | C-C bond formation, increased complexity redalyc.org |

| Cycloaddition Reactions | Imine C=N | N-Heterocycles | Synthesis of complex ring systems redalyc.org |

| Hydrolysis | Imine C=N | Aldehydes and Amines | Reversible formation, used as a protecting group acs.orgmasterorganicchemistry.com |

| Etherification | Phenolic -OH | Aryl Ethers | Linking to other molecular fragments nih.gov |

Q & A

Q. What collaborative approaches integrate experimental and computational data for comprehensive structural analysis?

- Methodological Answer :

- Hybrid Refinement : Combine XRD data with DFT-optimized geometries in Olex2 for improved accuracy .

- Machine Learning : Train models on CCDC datasets to predict crystallization conditions .

- Data Repositories : Share validated structures in PubChem or CCDC (e.g., CCDC 1442843) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.